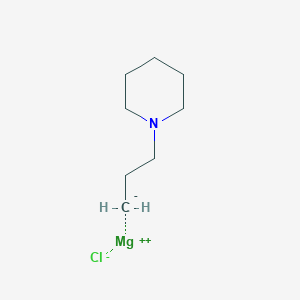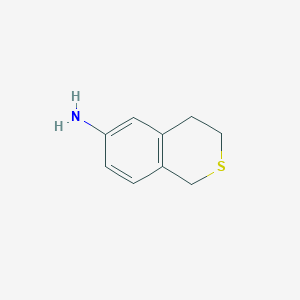
1,1,1,3-Tetrachloro-2,2-difluoropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3-Tetrachloro-2,2-difluoropropane is an organochlorine compound with the molecular formula C3H2Cl4F2. It is a halogenated hydrocarbon that contains both chlorine and fluorine atoms. This compound is known for its use in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,3-Tetrachloro-2,2-difluoropropane can be synthesized through the halogenation of 2,2-difluoropropane. The process involves the introduction of chlorine atoms into the molecular structure of 2,2-difluoropropane under controlled conditions. The reaction typically requires the presence of a catalyst and is carried out at elevated temperatures to ensure complete halogenation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale halogenation processes. The reaction is conducted in specialized reactors designed to handle the corrosive nature of chlorine and fluorine gases. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3-Tetrachloro-2,2-difluoropropane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more highly oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents such as chlorine or bromine, and the reactions are typically carried out in the presence of a catalyst.
Reduction Reactions: Reducing agents such as hydrogen gas or metal hydrides are used under controlled conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include various halogenated derivatives depending on the substituents introduced.
Reduction Reactions: Products include less halogenated hydrocarbons.
Oxidation Reactions: Products include more highly oxidized compounds such as carboxylic acids or ketones.
Scientific Research Applications
1,1,1,3-Tetrachloro-2,2-difluoropropane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a precursor for the synthesis of medicinal compounds.
Industry: Employed in the production of specialty chemicals and as an intermediate in the manufacture of other halogenated compounds.
Mechanism of Action
The mechanism of action of 1,1,1,3-tetrachloro-2,2-difluoropropane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and alter their activity, leading to various biochemical effects. The pathways involved in its mechanism of action include halogenation and dehalogenation reactions, which can modify the structure and function of biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,2-Tetrachloro-2,2-difluoroethane
- 1,1,1,3-Tetrachloro-2,2,3-trifluoropropane
- 1,1,2,2-Tetrachloro-1,2-difluoroethane
Uniqueness
1,1,1,3-Tetrachloro-2,2-difluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and physical properties, making it suitable for specific industrial and research applications.
Properties
CAS No. |
677-54-3 |
|---|---|
Molecular Formula |
C3H2Cl4F2 |
Molecular Weight |
217.9 g/mol |
IUPAC Name |
1,1,1,3-tetrachloro-2,2-difluoropropane |
InChI |
InChI=1S/C3H2Cl4F2/c4-1-2(8,9)3(5,6)7/h1H2 |
InChI Key |
NNLZQOYNHXZPIM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(Cl)(Cl)Cl)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


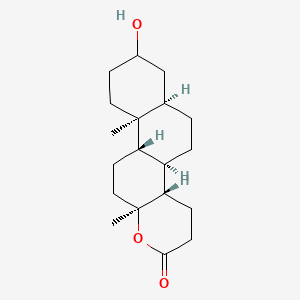
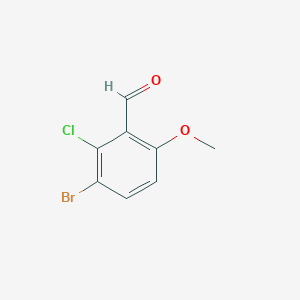
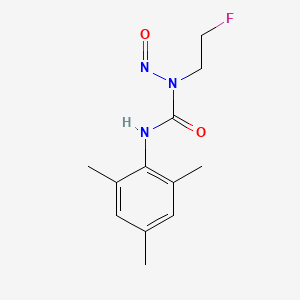
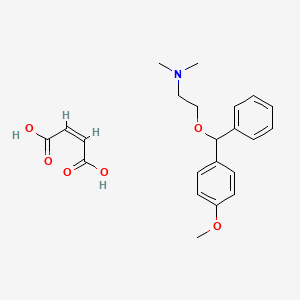
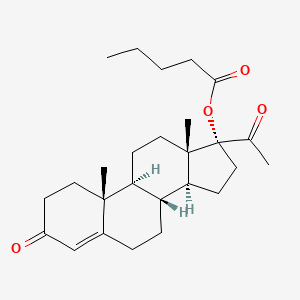

![(2S)-6-amino-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid;hydrochloride](/img/structure/B15289738.png)
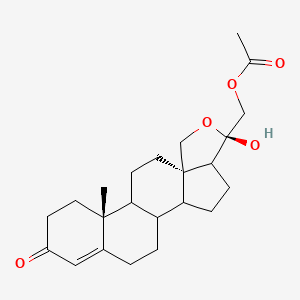
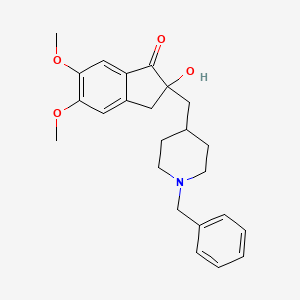

![2-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B15289775.png)

